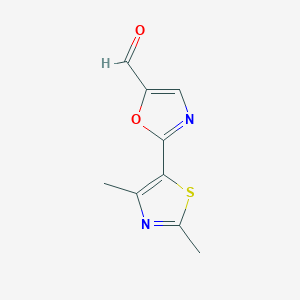
2-(2,4-Dimethylthiazol-5-YL)oxazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dimethylthiazol-5-YL)oxazole-5-carbaldehyde is a heterocyclic compound with the molecular formula C₉H₈N₂O₂S and a molecular weight of 208.24 g/mol . This compound features a thiazole ring fused with an oxazole ring, making it a unique structure in the realm of organic chemistry.
Mechanism of Action
Target of Action
Compounds with similar thiazole structures have been found to interact withCyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition can lead to cell cycle arrest, making it a potential target for anticancer therapies .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds with target proteins, leading to their inhibition . The inhibition of CDK2, for instance, can disrupt the cell cycle, leading to cell death .
Biochemical Pathways
Given its potential interaction with cdk2, it may impact thecell cycle regulation pathway . Inhibition of CDK2 can halt the cell cycle, preventing cell proliferation and potentially leading to cell death .
Pharmacokinetics
Thiazole derivatives are generally known for their good absorption and distribution profiles . The metabolism and excretion of these compounds can vary widely depending on their specific structures .
Result of Action
If it does inhibit cdk2, it could lead tocell cycle arrest and subsequent cell death , particularly in rapidly dividing cells such as cancer cells .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially affect the stability and activity of thiazole derivatives .
Preparation Methods
The synthesis of 2-(2,4-Dimethylthiazol-5-YL)oxazole-5-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thiazole and oxazole precursors under controlled conditions. Industrial production methods often involve the use of catalysts and specific reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
2-(2,4-Dimethylthiazol-5-YL)oxazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(2,4-Dimethylthiazol-5-YL)oxazole-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in biochemical assays and as a probe in various biological studies.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-(2,4-Dimethylthiazol-5-YL)oxazole-5-carbaldehyde can be compared with other thiazole and oxazole derivatives:
Thiazole Derivatives: Compounds like thiamine (Vitamin B1) and sulfathiazole share the thiazole ring structure but differ in their biological activities and applications.
Oxazole Derivatives: Oxazole-based compounds such as oxazepam and cloxacillin have distinct pharmacological properties compared to this compound.
The uniqueness of this compound lies in its combined thiazole-oxazole structure, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
2-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3-oxazole-5-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c1-5-8(14-6(2)11-5)9-10-3-7(4-12)13-9/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INRGFDLLIZDJIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NC=C(O2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-benzyl-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2754343.png)
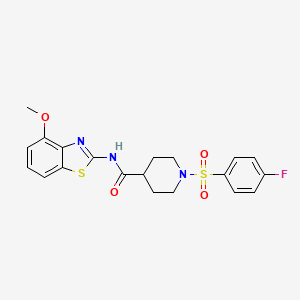

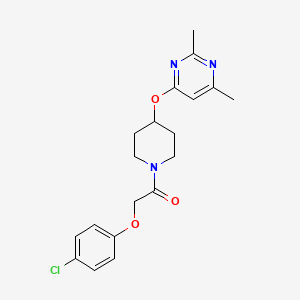
![N-[2-[2-[(dipropylamino)methyl]piperidin-1-yl]ethyl]-6-oxo-5H-pyrido[2,3-b][1,4]benzodiazepine-11-carboxamide](/img/new.no-structure.jpg)
![{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-methoxy-2-methylbenzoate](/img/structure/B2754350.png)
![1-[(2S)-2-[(2-Methylpyrazol-3-yl)methyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2754351.png)


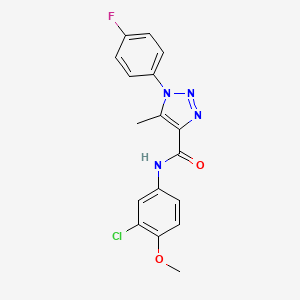

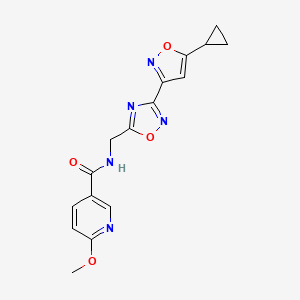
![N-(2-chlorophenyl)-2-({5-[(furan-2-yl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2754359.png)
![N-(3-{5-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-2-OXO-2H-CHROMENE-3-CARBOXAMIDE](/img/structure/B2754366.png)
